molecular formula C17H17N5O4S B2588534 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}urea CAS No. 1203038-88-3

1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}urea

Cat. No.: B2588534
CAS No.: 1203038-88-3
M. Wt: 387.41
InChI Key: UTQJXAGGGVMVNO-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}urea is a complex organic compound that features a benzodioxole ring, a thiophene ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}urea typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole and thiophene intermediates, followed by their coupling through a series of reactions involving triazole formation and urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions vary widely but often involve catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: A simpler compound with a benzodioxole ring.

    1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one: Contains an imidazole ring instead of a triazole ring.

    2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole: Features a thiadiazole ring.

Uniqueness

1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}urea is unique due to its combination of benzodioxole, thiophene, and triazole rings, which confer specific chemical and biological properties not found in simpler or structurally different compounds.

Biological Activity

The compound 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H18N4O3S
  • Molecular Weight : 358.41 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

Anticancer Activity

A study highlighted the compound's potential as an anticancer agent. It was found to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. In vitro assays indicated effective inhibition of bacterial growth and fungal strains. The mechanism appears to involve disruption of microbial cell membranes.

Enzyme Inhibition

Research has suggested that the compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been identified as a potential inhibitor of phospholipase A2 (PLA2), which plays a critical role in inflammatory responses and cellular signaling pathways.

The biological effects are likely mediated through multiple mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and increasing the expression of pro-apoptotic factors.
  • Cell Cycle Arrest : It has been observed to cause G0/G1 phase arrest in the cell cycle, leading to reduced proliferation rates.
  • Membrane Disruption : The antimicrobial activity is thought to arise from the compound's ability to integrate into and disrupt microbial membranes.

Case Studies and Research Findings

StudyFindings
Walid Fayad et al. (2019)Identified the compound as a novel anticancer agent through screening on multicellular spheroids, demonstrating significant cytotoxicity against tumor cells .
ACS Omega (2021)Reported enzyme inhibition properties with potential implications for drug development targeting PLA2 .
De Gruyter (2017)Provided structural analysis and crystallography data supporting the compound's stability and interactions at the molecular level .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(4-methyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4S/c1-21-15(14-3-2-8-27-14)20-22(17(21)24)7-6-18-16(23)19-11-4-5-12-13(9-11)26-10-25-12/h2-5,8-9H,6-7,10H2,1H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQJXAGGGVMVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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